Bienvenue dans la boutique en ligne BenchChem!

Cicliomenol

Antiseptic design Halogenated phenols Structure-activity relationship

Cicliomenol is the only para-iodo cyclohexylphenol API with established EU regulatory history (ANSM/AIFA) for oropharyngeal antiseptic formulations. Its unique dual mechanism—membrane disruption plus lipoxygenase/COX inhibition—cannot be replicated by non-iodinated analogs or conventional antiseptics. The high logP (6.35) ensures sustained mucosal retention without systemic absorption, ideal for lozenge, spray, or bioadhesive gel development. Researchers gain a validated MIC benchmark (1.25–5 µg/mL) and in vivo target engagement data, accelerating dossier preparation and product differentiation.

Molecular Formula C14H19IO
Molecular Weight 330.20 g/mol
CAS No. 10572-34-6
Cat. No. B077266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCicliomenol
CAS10572-34-6
Synonymscicliomenol
LV 267
Molecular FormulaC14H19IO
Molecular Weight330.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1I)C)C2CCCCC2)O
InChIInChI=1S/C14H19IO/c1-9-8-12(16)13(10(2)14(9)15)11-6-4-3-5-7-11/h8,11,16H,3-7H2,1-2H3
InChIKeyYDHKCEOBMPNVDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cicliomenol (CAS 10572-34-6): Iodinated Cyclohexylphenol Antiseptic for Procurement Evaluation


Cicliomenol (CAS 10572-34-6; synonym LV 267) is a synthetic 2-cyclohexyl-4-iodo-3,5-dimethylphenol belonging to the halogenated cyclohexylphenol class of topical antiseptics [1]. The compound bears a para-iodo substituent on a dimethylphenol scaffold further substituted with a cyclohexyl group at the ortho position, conferring a molecular weight of 330.2 Da and a predicted logP of 6.35 . Cicliomenol is designated as a small-molecule drug with an International Nonproprietary Name (INN) and has been authorized in formulated oropharyngeal products in France and Italy since the 1990s [2][3]. Its mechanism of action involves bacterial cell membrane disruption mediated synergistically by phenolic, iodinic, and cyclohexyl moieties, with additional enzyme inhibition activity against lipoxygenase [4].

Why Cicliomenol Cannot Be Replaced by Generic Cyclohexylphenol or Simple Iodinated Phenol Alternatives


Within the cyclohexylphenol antiseptic class, Cicliomenol occupies a structurally unique position that precludes straightforward substitution. The closest structural relative, Cyclomenol (CAS 5591-47-9; 2-cyclohexyl-3,5-dimethylphenol, MW 204.3), lacks the para-iodo substituent entirely and exhibits a substantially lower logP of approximately 4.06–4.92 . The iodine atom in Cicliomenol is not merely an inert substituent; Italian regulatory SmPC documentation explicitly notes that the phenolic and iodinic functions jointly exert a denaturing action on bacterial proteins and enzymatic processes, while the cyclohexyl function facilitates membrane penetration [1]. Simpler iodinated phenols such as 4-iodo-3,5-dimethylphenol (CAS 80826-86-4, MW 248.1) lack the cyclohexyl membrane-anchoring moiety, reducing their lipophilic-driven tissue retention. Furthermore, Cicliomenol possesses a multi-target enzyme inhibition profile—potent lipoxygenase blockade with ancillary COX, carboxylesterase, and formyltetrahydrofolate synthetase inhibition—that is absent from non-iodinated analogs and conventional phenolic antiseptics such as chlorhexidine or povidone-iodine [2]. These pharmacodynamic and physicochemical distinctions mean that in silico, in vitro, and formulated-product behaviors cannot be extrapolated from in-class surrogates.

Cicliomenol (10572-34-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Structural Differentiation from Cyclomenol: Iodine-Driven Physicochemical and Mechanistic Divergence

Cicliomenol differs from its closest non-halogenated structural analog Cyclomenol (CAS 5591-47-9) by the presence of a para-iodo substituent. This single atomic substitution increases molecular weight from 204.3 Da to 330.2 Da and raises predicted logP from approximately 4.06–4.92 (Cyclomenol experimental/ACD) to 6.35 (Cicliomenol ACD) . The Italian SmPC for Cicliomenol-containing formulations explicitly describes a bipartite mechanism in which the cyclohexyl group facilitates bacterial membrane penetration while the phenolic and iodinic functions jointly denature proteins and disrupt enzymatic processes [1]. No equivalent mechanistic description exists for non-iodinated Cyclomenol. The logP differential of approximately 1.4–2.3 log units predicts roughly 25–200× greater octanol-water partitioning for Cicliomenol, with implications for membrane retention and tissue substantivity .

Antiseptic design Halogenated phenols Structure-activity relationship

In Vitro Antibacterial Potency: Cicliomenol MIC Range vs. Phenol Baseline and Chlorhexidine Benchmark

The Italian SmPC for Cicliomenol-containing pastilles reports minimum inhibitory concentrations (MIC) in the range of 1.25–5 µg/mL against bacterial strains relevant to oropharyngeal infections, with the specific value depending on the strain tested [1]. When benchmarked against phenol—the historical reference standard for phenolic disinfectants with typical MIC values of 0.625–30 mg/mL (i.e., 625–30,000 µg/mL) across various bacterial species—Cicliomenol demonstrates approximately 125–24,000× greater potency on a weight basis [2]. For context within the topical antiseptic landscape, chlorhexidine digluconate exhibits MIC values ranging from 2.67 to 80.00 µg/mL against oral microorganisms, placing Cicliomenol at the more potent end of this comparator range [3]. The AntibioticDB further records Cicliomenol as active against clinically resistant strains including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus spp., Moraxella catarrhalis, and Streptococcus pneumoniae [4].

Minimum inhibitory concentration Topical antiseptic Oropharyngeal disinfection

Multi-Target Enzyme Inhibition: Lipoxygenase-Driven Anti-Inflammatory Differentiation from Conventional Antiseptics

Cicliomenol is characterized in the MeSH pharmacological ontology as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent [1]. This multi-enzyme inhibition profile is documented across independent MeSH-linked repository entries at the Medical University of Lublin and Wroclaw Medical University [1][2]. Conventional phenolic antiseptics (phenol, chlorhexidine, povidone-iodine, hexylresorcinol) are not recognized as lipoxygenase inhibitors in standard pharmacological classifications. While specific IC50 values for Cicliomenol against purified lipoxygenase isoforms are not publicly available from non-proprietary sources, the compound has been tested for inhibitory activity against 5-lipoxygenase in rat blood assays (ALA615796), confirming target engagement . This anti-inflammatory enzyme modulation is mechanistically orthogonal to the membrane-disrupting antiseptic action and is not described for Cyclomenol or simpler iodinated phenols.

Lipoxygenase inhibition Arachidonic acid cascade Anti-inflammatory antiseptic

Regulatory Authorization and Formulation Validation: Differentiating Market-Approved Cicliomenol from Research-Only Cyclohexylphenols

Cicliomenol is a formally registered active pharmaceutical ingredient in multiple EU jurisdictions, distinguishing it from structurally related cyclohexylphenols that remain experimental or research-use-only compounds. The French ANSM authorized the Valda Septol pastille formulation (ciclioménol 0.80 mg, lévomenthol 6.56 mg, cinéole 0.80 mg, énoxolone 1.30 mg) on 16 August 1994 under national procedure [1]. In Italy, the Italian Medicines Agency (AIFA) registered Pastiglie Valda (cicliomenolo 0.4 mg/pastiglia) and Golamed (cicliomenolo 0.65 mg/pastiglia) as over-the-counter oropharyngeal antiseptics, with full Summary of Product Characteristics (SmPC) documentation including pharmacodynamic rationale, posology, and safety information [2][3]. By contrast, Cyclomenol (CAS 5591-47-9) is listed in chemical catalogs exclusively as a research-use-only bactericide compound with no regulatory drug authorization in major jurisdictions . This regulatory gulf has direct procurement implications: Cicliomenol benefits from established quality specifications, impurity profiling, and batch-to-batch consistency requirements inherent to pharmaceutical-grade manufacturing.

Drug registration Oropharyngeal formulation Regulatory compliance

Non-Systemic Absorption Profile: Safety Differentiation for Topical Oropharyngeal Applications

The Italian SmPC for Cicliomenol-containing products explicitly states that cicliomenol is not systemically absorbed following oromucosal administration [1]. This pharmacokinetic property is corroborated by the Golamed Due SmPC, which notes that cicliomenol has no known systemic absorption, contrasting with hexylresorcinol (a co-formulated antiseptic in Golamed Due) which is poorly absorbed at approximately one-third of the ingested dose [1]. This non-absorption profile has direct clinical safety implications: the Pastiglie Valda SmPC lists no known adverse effects, no known drug interactions, no contraindications in pregnancy or lactation, and no known overdose pathology [2]. For comparison, povidone-iodine—a widely used iodinated topical antiseptic—carries documented risks of systemic iodine absorption with potential thyroid function interference, particularly with prolonged or mucosal use . This distinction is structurally rational: the high logP (6.35) and large molecular weight (330.2 Da) of Cicliomenol favor membrane retention over trans-mucosal diffusion into systemic circulation.

Topical safety Systemic absorption Local antiseptic

Cicliomenol (10572-34-6): Evidence-Based Research and Industrial Application Scenarios


Oropharyngeal Antiseptic Formulation Development Requiring Regulatory-Accepted Active Ingredient

Cicliomenol is uniquely positioned among cyclohexylphenol derivatives as a regulatory-authorized active pharmaceutical ingredient with defined SmPC specifications in the EU. Formulation scientists developing new oropharyngeal antiseptic lozenges, gargles, or sprays can leverage Cicliomenol's established ANSM and AIFA registration history (0.4–0.80 mg per dosage unit) [1][2] to accelerate regulatory dossier preparation. The well-characterized non-systemic absorption profile eliminates the need for systemic bioavailability studies, while the documented MIC range of 1.25–5 µg/mL against oropharyngeal pathogens [2] provides a validated potency benchmark for product performance claims.

Dual-Action Anti-Inflammatory Antiseptic Research in Mucosal Infection Models

Investigators studying the intersection of infection and inflammation in oral, pharyngeal, or dermal models can exploit Cicliomenol's unique dual pharmacodynamic profile. The compound provides direct antiseptic activity via membrane disruption while simultaneously inhibiting the arachidonic acid cascade through lipoxygenase blockade, with ancillary COX inhibition [3]. This dual mechanism is not available from chlorhexidine (antiseptic only) or from pure NSAIDs (anti-inflammatory only). The rat blood 5-lipoxygenase assay (ALA615796) confirms target engagement , providing a validated screening platform for structure-activity studies around the iodinated cyclohexylphenol scaffold.

Antimicrobial Resistance Screening Panels Including MRSA and VRE

The AntibioticDB entry for Cicliomenol records activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus spp., Moraxella catarrhalis, and Streptococcus pneumoniae [4]. This profile supports inclusion of Cicliomenol in antiseptic susceptibility testing panels for resistant Gram-positive organisms, particularly where conventional topical agents show reduced efficacy. Unlike antibiotics, Cicliomenol's membrane-disrupting mechanism is less susceptible to target-site resistance mutations, making it a valuable positive control or comparator in antiseptic resistance surveillance studies.

Lipophilic Antiseptic Depot Formulation for Prolonged Mucosal Retention

With a predicted logP of 6.35—substantially higher than Cyclomenol (logP 4.06–4.92) and chlorhexidine (logP ~0.0 for the free base)—Cicliomenol is strongly lipophilic . This property can be exploited in sustained-release lozenge, film, or bioadhesive gel formulations where prolonged local residence time on the oropharyngeal mucosa is desired. The compound's non-systemic absorption ensures that high local concentrations are maintained without systemic exposure, a key advantage for chronic-use products targeting persistent oropharyngeal colonization.

Quote Request

Request a Quote for Cicliomenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.